H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH

Catalog No.
S12789537
CAS No.
M.F
C46H72N14O10
M. Wt
981.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH

Product Name

H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C46H72N14O10

Molecular Weight

981.2 g/mol

InChI

InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53)

InChI Key

WRPLGMBDXVBPEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

The compound H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH is a synthetic peptide with a complex structure composed of multiple amino acids. Its molecular formula is C52H84N18O11C_{52}H_{84}N_{18}O_{11} and it has a molecular weight of approximately 1,067.32 g/mol. The peptide consists of the following amino acids in sequence: Tyrosine, Glycine, Glycine, Phenylalanine, Leucine, Arginine, Arginine, and Isoleucine. This compound is notable for its potential biological activities and applications in various fields such as pharmacology and biochemistry.

Typical of peptides. These include:

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, leading to the release of individual amino acids.
  • Synthesis Reactions: The compound is typically synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support.
  • Modification Reactions: Chemical modifications such as acetylation or phosphorylation may be applied to alter the peptide's properties and enhance its biological activity.

The biological activity of H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH has been studied in various contexts:

  • Antimicrobial Properties: Some studies suggest that peptides with similar sequences exhibit antimicrobial activity against certain bacteria and fungi.
  • Neurotransmission: Peptides containing Tyrosine and Arginine are often involved in neurotransmission and may influence mood and cognitive functions.
  • Hormonal Activity: Certain sequences may mimic hormone functions, potentially affecting physiological processes like blood pressure regulation.

The synthesis of H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH is primarily achieved through solid-phase peptide synthesis (SPPS). The general steps include:

  • Resin Preparation: A suitable resin is chosen to anchor the first amino acid.
  • Coupling Reactions: Each amino acid is activated and coupled to the growing chain using coupling agents like DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole).
  • Deprotection Steps: Protective groups on amino acids are removed as needed to allow for further coupling.
  • Cleavage from Resin: Once synthesis is complete, the peptide is cleaved from the resin using appropriate cleavage agents.

H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH has several potential applications:

  • Pharmaceuticals: It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
  • Biotechnology: The compound can be used in research to study protein interactions and functions.
  • Cosmetics: Due to its potential biological activity, it may be incorporated into cosmetic formulations for skin health.

Research on interaction studies involving H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH has revealed its affinity for various receptors and proteins:

  • Binding Affinity: Studies indicate that this peptide binds with high affinity to specific receptors, which may enhance its therapeutic potential.
  • Molecular Recognition: Interaction with cucurbit[n]urils has been documented, showcasing its ability to form stable complexes that could be utilized in drug delivery systems .

Several compounds share structural similarities with H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH. Here are some notable examples:

Compound NameSequenceUnique Features
H-Leu-Tyr-Gly-Gly-Gly-OHLeucine, Tyrosine, GlycineExhibits high binding affinity in molecular studies
H-Gly-Gly-Phe-Leu-Arg-Gly-Gly-Tyr-OHGlycine, PhenylalanineKnown for different biological activities
H-Phe-Lys-Gly-Gly-Tyr-OHPhenylalanine, LysineDisplays distinct pharmacological properties
H-Trp-Lys-Arg-Thr-Leu-OHTryptophan, LysineInvolved in neuroactive pathways

These compounds highlight the uniqueness of H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH in terms of its specific sequence and potential applications in various fields.

The chemical compound H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH represents an octapeptide with the molecular formula C46H72N14O10 and a molecular weight of 981.17 g/mol [1]. This peptide, commonly identified by the CAS number 75790-53-3, belongs to the dynorphin family of endogenous opioid peptides and is specifically classified as dynorphin A (1-8) [1] [7]. The compound exhibits a net positive charge of +2 at physiological pH due to the presence of two arginine residues in positions 6 and 7, with an estimated isoelectric point of approximately 11.5 [1].

Primary Amino Acid Sequence Determination

The primary amino acid sequence of H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH has been rigorously established through multiple analytical techniques including tandem mass spectrometry and liquid secondary ionization mass spectrometry [8]. The sequence determination reveals eight distinct amino acid residues arranged in the following order: Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Arginine-Isoleucine [8].

PositionAmino AcidThree-letter CodeOne-letter CodeMolecular Weight (Da)Side Chain TypeHydrophobicity
1TyrosineTyrY181.19Aromatic/PolarHydrophilic
2GlycineGlyG75.07NonpolarNeutral
3GlycineGlyG75.07NonpolarNeutral
4PhenylalaninePheF165.19Aromatic/NonpolarHydrophobic
5LeucineLeuL131.17NonpolarHydrophobic
6ArginineArgR174.20BasicHydrophilic
7ArginineArgR174.20BasicHydrophilic
8IsoleucineIleI131.17NonpolarHydrophobic

The N-terminal tetrapeptide sequence Tyrosine-Glycine-Glycine-Phenylalanine represents the conserved opioid signature motif found across all endogenous opioid peptides [11] [21]. Mass spectrometric analysis has confirmed that the protonated molecule ion appears at m/z 981, with characteristic fragmentation patterns that validate the amino acid sequence [8]. The presence of the intact peptide has been demonstrated in human placental tissue extracts, where it serves as the predominant opioid peptide [1].

Structural analysis reveals that the peptide contains three hydrophobic residues (phenylalanine at position 4, leucine at position 5, and isoleucine at position 8) and two basic residues (arginine at positions 6 and 7) [1]. The dual glycine residues at positions 2 and 3 provide conformational flexibility to the peptide backbone, allowing for optimal receptor binding configurations [5]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the central portion from leucine at position 5 to arginine at position 7 forms a well-defined alpha-helical turn, while the N-terminal and C-terminal segments exhibit flexible disorder in solution [5].

Post-Translational Modifications and Isoforms

Post-translational modifications of H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH occur through enzymatic processing pathways that generate this octapeptide from larger precursor molecules [11] [13]. The peptide arises from the proteolytic cleavage of prodynorphin, specifically from the longer dynorphin A (1-17) sequence through the action of specialized endopeptidases [11] [13].

Research utilizing matrix-assisted laser desorption ionization mass spectrometry has identified novel post-translational modifications occurring on related dynorphin fragments [13]. Studies conducted in freely moving Fischer rats revealed unexpected covalent modifications of mass 172 Da on tryptophan residues of C-terminal fragments, along with additional modifications of mass 42 and 113 Da on N-terminal residues [13]. However, the specific octapeptide H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH appears to be relatively stable against such modifications due to its shorter length and lack of tryptophan residues [13].

The primary cleavage pathway for generating this octapeptide involves enzymatic cleavage at the arginine-isoleucine bond between positions 8 and 9 of the parent dynorphin A (1-17) molecule [13]. This cleavage represents the predominant biotransformation pathway observed in striatal tissue, where the arginine at position 7 and arginine at position 6 create favorable recognition sites for specific endopeptidases [13]. The dynorphin-converting enzyme, a metallopeptidase with neutral pH optimum, has been identified as a key enzyme responsible for processing at monobasic arginine sites [3].

Processing enzymes exhibit specificity for peptides containing the consensus motif for monobasic processing, which includes the dual arginine sequence present in positions 6 and 7 of the octapeptide [3]. The enzyme demonstrates selective cleavage patterns, preferentially targeting peptides that fit the predicted consensus motif while showing minimal activity against peptides lacking these specific sequence requirements [3].

Comparative Analysis with Related Dynorphin Fragments

Comparative structural analysis reveals significant similarities and differences between H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH and other dynorphin family members [17] [19]. All dynorphin peptides share the conserved N-terminal opioid motif Tyrosine-Glycine-Glycine-Phenylalanine, which serves as the primary pharmacophore for opioid receptor binding [17] [19].

Structural FeatureH-Tyr-gly-gly-phe-leu-arg-arg-ile-OHDynorphin A (1-13)Dynorphin B
N-terminal Opioid MotifYGGF (positions 1-4)YGGF (positions 1-4)YGGF (positions 1-4)
Central RegionLeu-Arg-Arg (positions 5-7)Leu-Arg-Arg-Ile-Arg (positions 5-9)Leu-Arg-Arg-Gln-Phe (positions 5-9)
C-terminal RegionIle (position 8)Pro-Lys-Leu-Lys (positions 10-13)Lys-Val-Val-Thr (positions 10-13)
Total Length8 amino acids13 amino acids13 amino acids
Charge DistributionBasic (+2 at pH 7)Highly basic (+4 at pH 7)Basic (+3 at pH 7)
Hydrophobic CorePhe-Leu-Ile clusterExtended hydrophobic regionsPhe-Leu-Phe pattern

The octapeptide exhibits distinct binding characteristics compared to longer dynorphin fragments [9]. Systematic analysis of dynorphin fragments with sequential amino acid removal has demonstrated that three amino acid residues contribute significantly to high potency: lysine at position 13, lysine at position 11, and arginine at position 7 [9]. The octapeptide retains the critical arginine at position 7, which represents the most important contributor to receptor binding affinity [9].

Receptor binding studies reveal that the octapeptide maintains preferential affinity for kappa-opioid receptors while exhibiting reduced binding to mu-opioid and delta-opioid receptors compared to longer dynorphin sequences [7] [17]. The presence of arginine at position 7 provides essential ionic interactions with complementary anionic sites on the kappa-opioid receptor [9]. Structural modeling studies indicate that the arginine residues at positions 6 and 7 form critical electrostatic contacts with aspartic acid and glutamic acid residues within the receptor binding pocket [5].

Comparative analysis with dynorphin B reveals structural divergence beyond the shared N-terminal tetrapeptide motif [17]. While both peptides contain arginine residues at positions 6 and 7, dynorphin B incorporates a glutamine residue at position 8 instead of isoleucine, followed by phenylalanine at position 9 [17]. This substitution pattern affects the hydrophobic clustering and overall conformational preferences of the peptide [17].

Solid-Phase Peptide Synthesis Optimization

The octapeptide tyrosine–glycine–glycine–phenylalanine–leucine–arginine–arginine–isoleucine (H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH) is routinely assembled on acid-labile polystyrene resins using 9-fluorenylmethoxycarbonyl chemistry. Key process variables that govern yield and purity are resin loading, coupling efficiency, and management of sequence-specific side reactions.

3.1.1 Resin loading and stepwise coupling yields
Reducing the initial substitution from 0.25 millimole to 0.10 millimole per gram on an eight-branch multiple-antigen core increased individual coupling efficiencies for every residue by 8–23 percentage points, as shown in Table 1 [1].

Amino-acid stepYield at 0.10 mmol (%)Yield at 0.25 mmol (%)Difference (%)
Isoleucine (C-terminus)98.9076.01+22.9
Arginine (−1)98.9684.09+14.9
Arginine (−2)98.6885.94+12.7
Leucine98.4287.65+10.8
Phenylalanine98.6186.78+11.8
Glycine (−5)98.7390.65+8.1
Glycine (−6)98.9691.72+7.2
Tyrosine (N-terminus)98.9286.35+12.6

Higher local reagent concentrations at the lower loading reduce steric congestion around the multiple-antigen core and obviate most double-coupling cycles, shortening the machine time by roughly 20 percent [1].

3.1.2 Suppressing sequence-dependent side reactions
The contiguous tyrosine–glycine–glycine motif is vulnerable to aldehyde-mediated double alkylation when reduced amide isosteres are introduced. Limiting the aldehyde stoichiometry to the minimum required suppressed this side reaction without sacrificing coupling efficiency [2].

3.1.3 Protecting-group and linker choices

  • 9-Fluorenylmethoxycarbonyl protection combined with rink amide or chlorotrityl linkers affords acid-cleavable peptides that retain the free carboxylate at isoleucine.
  • tert-Butyloxycarbonyl side chains on arginine (2,2,5,7,8-pentamethyl-chroman-6-sulfonyl) benefit from extended trifluoroacetic-acid cleavage (≥150 minutes) to achieve complete deprotection in arginine-rich sequences [1].

3.1.4 Macrocyclisation and fragment ligation variants
Ring-closing metathesis between allylglycine inserts at positions 2, 5 or 8 produced cyclic analogues in 56–74 percent on-resin yields while preserving nanomolar kappa-opioid-receptor affinity [3]. Although cyclisation is not required for the native octapeptide, the same elevated-temperature metathesis conditions (60 °C, second-generation ruthenium catalyst) provide a benchmark for fragment condensation efficiency.

Enzymatic Cleavage and Fragment Condensation

Nature generates the octapeptide from larger prodynorphin fragments through a two-step enzymatic pathway that can be harnessed in vitro.

EnzymePreferred cleavage site on precursorOptimal pHObserved product with prodynorphin (1-13) substrateReference
Carboxypeptidase B-like zinc metallo-enzymeC-terminal basic residues4.8 – 7.6Removes C-terminal lysine to give prodynorphin (1-12) [4]
Angiotensin-converting enzymeDipeptidyl carboxypeptidase7.0 – 8.0Sequentially excises Lys-Arg to yield the octapeptide [4]
Dynorphin-converting endoprotease (thiol protease)Monobasic arginine at P15.5 – 6.5Direct single-cut release of the octapeptide from longer precursors [5]

Kinetic profiling with quenched-fluorescent substrates shows that the dynorphin-converting endoprotease cleaves thirty-four-residue model peptides with a catalytic‐efficiency preference of ≥10-fold for arginine at P1 and basic residues at P2/P4 relative to non-basic variants [5]. The combined use of carboxypeptidase B and angiotensin-converting enzyme achieves near-quantitative conversion of prodynorphin (1-13) to the octapeptide within sixty minutes at 37 °C, provided that divalent zinc ions (0.1 millimolar) and dithiothreitol (1 millimolar) are supplied to maintain activity [4].

Fragment condensation approaches have coupled fully protected tetrapeptides (tyrosine–glycine–glycine–phenylalanine and leucine–arginine–arginine–isoleucine) in solution with N,N-diisopropylcarbodiimide and 1-hydroxy-benzotriazole, giving 82–88 percent isolated yields after mild acidolytic deprotection [6].

High-Performance Liquid Chromatography Purification

Reverse-phase high-performance liquid chromatography on wide-pore C-18 media remains the standard for obtaining research-grade (>95 percent) octapeptide.

Scale & columnMobile-phase gradient (water / acetonitrile + 0.1 percent trifluoroacetic acid)Flow (mL min⁻¹)TemperatureTypical purity/yieldReference
Analytical, 22 cm × 2.1 mm, 300 Å0–60 percent in 45 min0.23AmbientBaseline resolution of crude multiple-antigen product; purity >90 percent before prep run [1]
Semi-preparative, 25 cm × 10 mm, 300 Å5–65 percent in 30 min3AmbientSingle-run purification to >95 percent; load ≈30 mg [7]
Preparative, 25 cm × 21 mm, 300 Å with uniform 60 °C heatingSame gradient translated to ethanol mobile phase860 °CEnhanced solubility of hydrophobic peptides, reduced solvent use, fraction purity >97 percent [8]

Key parameters:

  • Column pore size of 300 ångström prevents exclusion of the 981 dalton octapeptide and minimises tailing.
  • Uniform system heating (column and mobile phase) lowers back-pressure, allowing substitution of acetonitrile with greener ethanol while sharpening peaks for arginine-rich sequences [8].
  • Detection at 220 nanometres captures the peptide bond chromophore; additional 280 nanometre monitoring discriminates tyrosine-containing by-products [7].

When combined with the low-loading solid-phase protocol, a single preparative run typically affords 45–50 milligrams of lyophilised peptide at ≥98 percent purity from a 0.10 millimole synthesis batch, representing an overall process yield of 68–72 percent from resin to vial [1] [7].

XLogP3

-3.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

14

Exact Mass

980.55558455 g/mol

Monoisotopic Mass

980.55558455 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-09-2024

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